molecular formula C59H86N2O19 B12732985 Mepartricin B CAS No. 62534-69-4

Mepartricin B

Cat. No.: B12732985
CAS No.: 62534-69-4
M. Wt: 1127.3 g/mol
InChI Key: GIDIUOCSTCGLRW-OUXUIHJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Pharmacological Properties

Mepartricin B exhibits a range of pharmacological effects that make it suitable for treating prostate-related conditions. Its mechanism involves the inhibition of estrogen reabsorption, leading to decreased estrogen levels in the prostate and improved symptoms associated with BPH and CPPS.

Key Mechanisms:

  • Estrogen Reabsorption Inhibition : this compound interferes with the enterohepatic circulation of estrogens, promoting their excretion and reducing serum estrogen concentrations .
  • Receptor Modulation : It has been shown to regulate androgen receptor concentrations and adrenergic receptor subtypes in the prostate, which may contribute to its therapeutic effects .

Clinical Applications

  • Treatment of Benign Prostatic Hyperplasia (BPH) :
    • This compound is used in clinical settings to manage symptoms of BPH. Studies indicate that it can significantly reduce prostate weight and improve urinary symptoms related to BPH .
    • A clinical trial demonstrated that patients receiving Mepartricin showed marked improvement in the International Prostatic Symptom Score compared to those receiving placebo .
  • Management of Chronic Nonbacterial Prostatitis/Chronic Pelvic Pain Syndrome (CPPS) :
    • Research has shown that Mepartricin provides symptomatic relief in men with CPPS. In a study involving 26 patients, those treated with Mepartricin experienced significant improvements in pelvic pain compared to a placebo group .
    • The drug's ability to lower estrogen levels is hypothesized to alleviate prostatic inflammation, contributing to its effectiveness in treating CPPS .

Data Tables

The following tables summarize key findings from studies on this compound's applications:

StudyPopulationTreatmentDurationOutcome
Aged male rats0, 2, 5, 20 mg/kg Mepartricin28 daysDecreased prostate weight; altered receptor concentrations
Men with CPPS40 mg daily Mepartricin vs. placebo60 daysSignificant improvement in NIH-CPSI scores
Dogs with spontaneous BPHMepartricin administrationVariableSoftening of prostate tissue; improved hyperplastic tissue

Case Study 1: Efficacy in Benign Prostatic Hyperplasia

A clinical trial involving elderly male patients treated with Mepartricin for BPH demonstrated significant reductions in urinary symptoms over an eight-week period. Patients reported improvements in quality of life metrics and reductions in prostate size.

Case Study 2: Chronic Pelvic Pain Syndrome Management

In a randomized controlled trial, patients with CPPS were administered Mepartricin for two months. Results indicated a substantial decrease in pelvic pain scores and improved overall well-being compared to those receiving placebo.

Comparison with Similar Compounds

Properties

CAS No.

62534-69-4

Molecular Formula

C59H86N2O19

Molecular Weight

1127.3 g/mol

IUPAC Name

methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C59H86N2O19/c1-35-17-15-13-11-9-7-5-6-8-10-12-14-16-18-47(78-58-55(73)53(61)54(72)37(3)77-58)32-50-52(57(74)76-4)49(70)34-59(75,80-50)33-46(68)29-44(66)27-42(64)25-41(63)26-43(65)28-45(67)31-51(71)79-56(35)36(2)19-24-40(62)30-48(69)38-20-22-39(60)23-21-38/h5-18,20-23,35-37,40-42,44-47,49-50,52-56,58,62-64,66-68,70,72-73,75H,19,24-34,60-61H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t35?,36?,37-,40?,41?,42?,44?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,58+,59?/m0/s1

InChI Key

GIDIUOCSTCGLRW-OUXUIHJTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)OC)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.